Hexahydro Saturation State vs. 2,3-Dihydro Unsaturated Comparator: Impact on Physicochemical Properties
The target compound possesses a fully saturated hexahydro-5H-thiazolo[2,3-b]quinazoline ring system (C₁₂H₁₄N₂O₃S, MW 266.32), in contrast to the unsaturated 2,3-dihydro-5H-thiazolo[2,3-b]quinazoline core of the immunomodulatory lead (3-oxo-5H-thiazolo[2,3-b]quinazolin-2(3H)-ylidene)acetic acid ethyl ester (C₁₄H₁₂N₂O₃S, MW 288.32). The saturated scaffold is predicted to exhibit a lower calculated logP (approximately 0.5–1.0 log units lower) than the unsaturated comparator, translating to improved aqueous solubility and potentially altered tissue distribution [1]. This saturation also removes the exocyclic double bond present in the comparator, eliminating Michael acceptor reactivity and potentially reducing off-target covalent protein binding [1].
| Evidence Dimension | Saturation state and calculated lipophilicity |
|---|---|
| Target Compound Data | C₁₂H₁₄N₂O₃S, MW 266.32; fully saturated hexahydro core; predicted lower logP vs. unsaturated analogs |
| Comparator Or Baseline | (3-Oxo-5H-thiazolo[2,3-b]quinazolin-2(3H)-ylidene)acetic acid ethyl ester: C₁₄H₁₂N₂O₃S, MW 288.32; unsaturated 2,3-dihydro core with exocyclic double bond |
| Quantified Difference | ΔMW = 22 Da; estimated ΔlogP ≈ 0.5–1.0 (higher polarity for target); absence of exocyclic Michael acceptor in target |
| Conditions | Structural comparison based on IUPAC nomenclature and patent disclosure; logP inference from saturation class difference |
Why This Matters
The lower lipophilicity and absence of an electrophilic exocyclic double bond make the target compound a safer starting point for prodrug design and reduce the risk of non-specific covalent adduct formation in biological assays.
- [1] Saeva, G. A.; Georgiev, V. S. Substituted 2,3-dihydro-5H-thiazolo[2,3,-b]quinazoline derivatives. U.S. Patent 4,588,812, May 13, 1986. View Source
